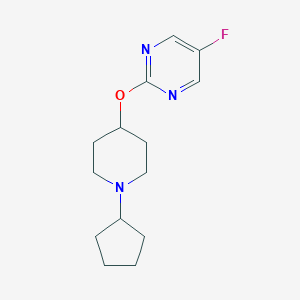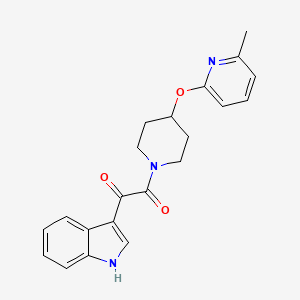
3,3-Dimethyl-2-(5-oxo-1H-1,2,4-triazol-4-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Butanoic acid, also known as butyric acid, is a carboxylic acid with the structural formula C4H8O2 .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The triazole ring in the molecule contains two carbon and three nitrogen atoms . The butanoic acid part of the molecule contains a four-carbon chain with a carboxylic acid group at one end .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Properties
Research into the synthesis of new compounds involving 1,2,4-triazoles, similar in structure to 3,3-Dimethyl-2-(5-oxo-1H-1,2,4-triazol-4-yl)butanoic acid, has shown significant antioxidant activity. The development of preparative methods for these compounds and their subsequent acid hydrolysis to produce carboxylic acids demonstrate their potential in antioxidant applications. The synthesized compounds' antioxidant activity was evaluated in vitro, indicating their relevance in medicinal chemistry and pharmaceuticals (Dovbnya et al., 2022).
Mosquito-Larvicidal and Antibacterial Properties
A study on the synthesis of novel thiadiazolotriazin-4-ones from 3,3-dimethyl-2-oxobutanoic acid highlighted their application in combating mosquito larvae and bacteria. Some synthesized compounds displayed moderate mosquito-larvicidal and broad-spectrum antibacterial activities, indicating their potential use in public health for controlling malaria vectors and bacterial pathogens (Castelino et al., 2014).
Solar Cell Applications
Research into molecular engineering of organic sensitizers for solar cell applications has led to the development of novel organic sensitizers comprising donor, electron-conducting, and anchoring groups. These sensitizers, upon anchoring onto TiO2 film, exhibit high incident photon to current conversion efficiency, indicating the potential of such compounds in enhancing the efficiency of solar cells (Kim et al., 2006).
Photocatalyzed Oxidation of Arsenic Species
The application of TiO2 photocatalysis in the degradation of methylated arsenic species, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), has been demonstrated. This research shows the potential of photocatalytic processes in the environmental remediation of arsenic-contaminated water, with TiO2 being effective in adsorbing and degrading various arsenic species to less harmful forms (Xu et al., 2007).
Mecanismo De Acción
Target of Action
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds, including 1,2,4-triazoles, are known to interact with various biological targets due to their versatile chemical structures .
Biochemical Pathways
Many heterocyclic compounds are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure, and modifications to the structure can significantly impact these properties .
Result of Action
Many heterocyclic compounds have been found to have diverse biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
3,3-dimethyl-2-(5-oxo-1H-1,2,4-triazol-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-8(2,3)5(6(12)13)11-4-9-10-7(11)14/h4-5H,1-3H3,(H,10,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXXYKFUVGFYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1C=NNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2534625.png)
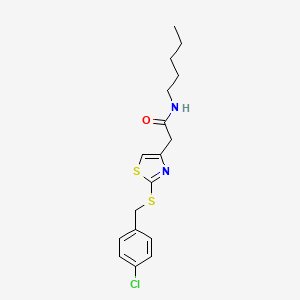
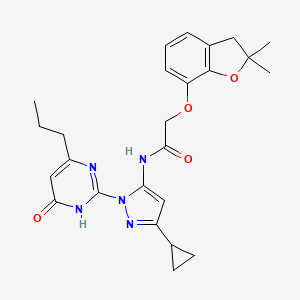
![Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2534630.png)
![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2534631.png)
![4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2534633.png)
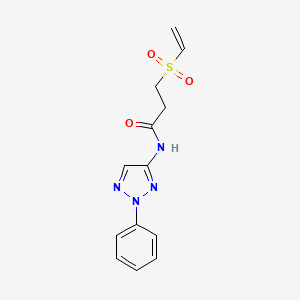
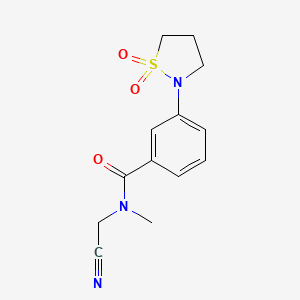

![1-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2534639.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534641.png)
